An In-Depth Technical Guide to the Chemical Properties of Indium Tripropan-2-olate
An In-Depth Technical Guide to the Chemical Properties of Indium Tripropan-2-olate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of indium tripropan-2-olate, also known as indium(III) isopropoxide. This document details its synthesis, structural characteristics, spectroscopic data, and key chemical reactions, with a focus on its applications as a precursor in materials science and as a catalyst in organic synthesis.
Core Chemical Properties
Indium tripropan-2-olate is an organoindium compound with the chemical formula In(O-i-Pr)₃. It is a white solid that is sensitive to moisture. Its utility primarily stems from its role as a precursor for the synthesis of indium-based materials, such as indium oxide, and its catalytic activity in various organic transformations.
Physical and Chemical Data
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁InO₃ | [1] |
| Molecular Weight | 292.08 g/mol | [1] |
| Appearance | White solid/powder | [2] |
| Melting Point | 145 °C (decomposes) | |
| Solubility | Insoluble in isopropanol. Miscible with some alcohols, ketones, and esters. Reacts with water. | [3][4] |
Synthesis of Indium Tripropan-2-olate
A general and reliable method for the synthesis of homoleptic indium alkoxides involves the alcoholysis of an indium amide complex. This approach avoids the potential formation of oxo-centered clusters that can occur when using indium halides.[5]
Experimental Protocol: Synthesis via Alcoholysis of Indium Amide
This protocol is based on the general method described for the synthesis of indium alkoxides.[3]
Materials:
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Indium tris[N-(tert-butyl)trimethylsilylamide] (In[N-t-Bu(SiMe₃)]₃)
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Anhydrous isopropanol (i-PrOH)
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Anhydrous hydrocarbon solvent (e.g., hexane or toluene)
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Schlenk line and glassware
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Under an inert atmosphere, dissolve a known quantity of In[N-t-Bu(SiMe₃)]₃ in an anhydrous hydrocarbon solvent in a Schlenk flask.
-
To this solution, add a stoichiometric amount (3 equivalents) of anhydrous isopropanol dropwise with stirring.
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The reaction is typically exothermic and results in the precipitation of the insoluble indium tripropan-2-olate.
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Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
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The solid product is then isolated by filtration under an inert atmosphere.
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Wash the isolated solid with a cold, anhydrous hydrocarbon solvent to remove any unreacted starting materials and byproducts.
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Dry the final product under vacuum to yield indium tripropan-2-olate as a white, insoluble powder.
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural data for pure, monomeric indium tripropan-2-olate is scarce in the literature, likely due to its tendency to exist as an insoluble, polymeric, or oligomeric species, [In(O-i-Pr)₃]n.[3] This complicates characterization by methods that require soluble samples or single crystals.
Spectroscopic Data Summary
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃). |
| ¹³C NMR | Two distinct signals are expected for the methine (CH) and methyl (CH₃) carbons of the isopropoxide ligands. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations of the alkyl groups. A strong band corresponding to the In-O stretching vibration is also expected. |
| Mass Spectrometry | Due to its likely polymeric nature in the solid state and potential for decomposition upon heating, obtaining a clear molecular ion peak can be challenging. Fragmentation patterns would likely show the loss of isopropoxide groups. |
Key Chemical Reactions and Applications
Indium tripropan-2-olate is a versatile compound with significant applications in materials science and organic synthesis.
Precursor for Indium Oxide (In₂O₃)
Indium tripropan-2-olate serves as a valuable single-source precursor for the deposition of indium oxide thin films and the synthesis of In₂O₃ nanoparticles. The primary reactions involved are hydrolysis and thermal decomposition.
In the presence of water, indium tripropan-2-olate undergoes hydrolysis to form indium hydroxide, In(OH)₃, and isopropanol. Subsequent calcination of the indium hydroxide yields indium oxide.
Reaction: In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 i-PrOH 2 In(OH)₃ → In₂O₃ + 3 H₂O
At elevated temperatures, indium tripropan-2-olate decomposes to form indium oxide. This property is exploited in chemical vapor deposition (CVD) techniques for the fabrication of In₂O₃ thin films.[5]
Catalyst in Organic Synthesis
Indium tripropan-2-olate has been demonstrated to be an effective catalyst for the Meerwein–Ponndorf–Verley (MPV) reduction of aldehydes.[6] This reaction offers a chemoselective method for the reduction of aldehydes to their corresponding primary alcohols using isopropanol as both the solvent and the hydride source.
The following is a general procedure for the indium tri(isopropoxide)-catalyzed MPV reduction of an aldehyde.[6]
Materials:
-
Indium tri(isopropoxide) (In(O-i-Pr)₃)
-
Aldehyde substrate
-
Anhydrous 2-propanol
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde (1 equivalent) in anhydrous 2-propanol under an inert atmosphere, add a catalytic amount of indium tri(isopropoxide) (e.g., 20 mol %).
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Stir the reaction mixture at room temperature.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction with a dilute acid solution (e.g., 1 N HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding primary alcohol.
Conclusion
Indium tripropan-2-olate is a valuable compound in both materials science and organic chemistry. Its utility as a precursor for indium oxide is well-established, providing a route to this important transparent conducting oxide. Furthermore, its catalytic activity in reactions such as the Meerwein–Ponndorf–Verley reduction highlights its potential for chemoselective transformations. While the characterization of the pure, monomeric compound is challenging due to its physical properties, its reactivity and applications are well-documented, making it a compound of significant interest for researchers in these fields. Further investigation into its structural and spectroscopic properties would be beneficial for a more complete understanding of its chemistry.
References
- 1. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indium(III) isopropoxide, 99.9% (metals basis) 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indium(III) isopropoxide, 99+% (metals basis), 5% w/v isopropanol | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
